molecular formula C25H24N4O5 B13774391 4(3H)-Quinazolinone, 2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-3-(4-methylphenyl)-, (R)- CAS No. 84138-19-2

4(3H)-Quinazolinone, 2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-3-(4-methylphenyl)-, (R)-

Cat. No.: B13774391
CAS No.: 84138-19-2
M. Wt: 460.5 g/mol
InChI Key: JZIRGKGSZOKWEG-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-3-(4-methylphenyl)-, ®- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and various substituted phenyl compounds. The reaction conditions may involve:

    Catalysts: Common catalysts such as palladium or copper.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions might occur at the aromatic rings or the quinazolinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar activities.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Quinazolinone derivatives have been explored for treating various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

Industrially, the compound might find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound, known for its biological activity.

    2-Substituted Quinazolinones: Compounds with various substituents at the 2-position, exhibiting diverse activities.

    3-Substituted Quinazolinones: Compounds with different groups at the 3-position, often studied for their therapeutic potential.

Uniqueness

This specific compound’s uniqueness lies in its complex structure, combining multiple functional groups that might confer distinct biological activities. Its ®-configuration could also play a crucial role in its interaction with biological targets, potentially leading to enantioselective effects.

Properties

CAS No.

84138-19-2

Molecular Formula

C25H24N4O5

Molecular Weight

460.5 g/mol

IUPAC Name

2-[[[2,3-dihydroxy-2-(4-nitrophenyl)propyl]amino]methyl]-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C25H24N4O5/c1-17-6-10-19(11-7-17)28-23(27-22-5-3-2-4-21(22)24(28)31)14-26-15-25(32,16-30)18-8-12-20(13-9-18)29(33)34/h2-13,26,30,32H,14-16H2,1H3

InChI Key

JZIRGKGSZOKWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CNCC(CO)(C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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